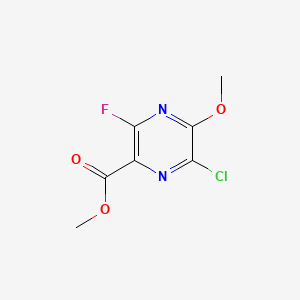
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6ClFN2O3 and a molecular weight of 220.59 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with chlorine, fluorine, and methoxy groups, as well as a carboxylate ester functional group. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate typically involves the use of pyrazine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research and development laboratories for various applications. The production process involves precise control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-Chloropyridine-3-carboxylate: This compound has a similar structure but lacks the fluorine and methoxy groups, which can affect its reactivity and applications.
Methyl 6-Fluoropyridine-3-carboxylate: This compound contains a fluorine atom but lacks the chlorine and methoxy groups, leading to different chemical properties and uses.
The presence of chlorine, fluorine, and methoxy groups in this compound makes it unique and versatile for various applications in research and industry.
特性
分子式 |
C7H6ClFN2O3 |
|---|---|
分子量 |
220.58 g/mol |
IUPAC名 |
methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClFN2O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3 |
InChIキー |
NYDDZUYGSGBQAP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(N=C1Cl)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
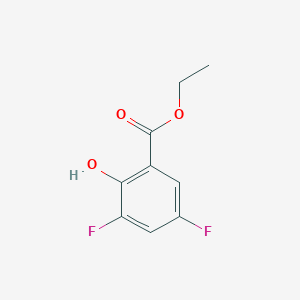
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
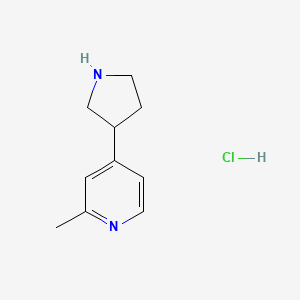
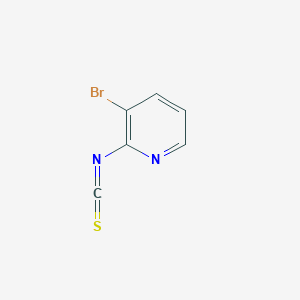
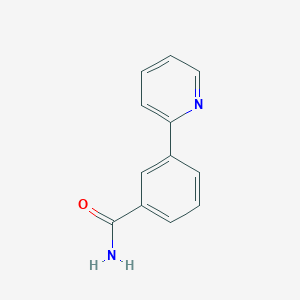

![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
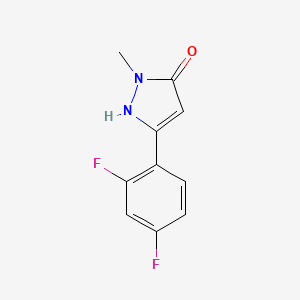
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)
